REACTION_CXSMILES
|
[O:1]=[C:2]([NH:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])/[CH:3]=[CH:4]\[C:5]([OH:7])=O.C1C2NC3C(=CC=CC=3)SC=2C=CC=1.C(N(CC)CC)C.Cl[Si](C)(C)C.Cl>[Cl-].[Zn+2].[Cl-].O.C(Cl)(Cl)Cl>[O:15]=[C:14]([OH:16])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][N:8]1[C:5](=[O:7])[CH:4]=[CH:3][C:2]1=[O:1] |f:5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
O=C(\C=C/C(=O)O)NCCCCCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
480 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
ice
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
240 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirring of the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with an overhead stirrer, condenser
|
Type
|
ADDITION
|
Details
|
thermocouple, addition funnel, an inert gas inlet
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
was refluxed overnight (˜16 hours)
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
STIRRING
|
Details
|
After 15 minutes of stirring
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted three times with CHCl3 (700 mL)
|
Type
|
EXTRACTION
|
Details
|
each extraction
|
Type
|
CUSTOM
|
Details
|
evaporated on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
A solution of sodium bicarbonate (192 g) in water (2.4 liters) was added to the residue
|
Type
|
STIRRING
|
Details
|
The bicarbonate solution was stirred until the solids
|
Type
|
DISSOLUTION
|
Details
|
were dissolved
|
Type
|
ADDITION
|
Details
|
The bicarbonate solution was treated with a solution of hydrochloric acid, (26 liters of 1.1 N) over 5 minutes to a pH of below 2
|
Duration
|
5 min
|
Type
|
EXTRACTION
|
Details
|
The acidified mixture was then extracted with two portions of CHCl3, (1.2 liters and 0.8 liters)
|
Type
|
EXTRACTION
|
Details
|
each extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from toluene and hexane
|
Type
|
CUSTOM
|
Details
|
The crystalline product was then isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried which
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCCCCN1C(C=CC1=O)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |